molecular formula C16H16N2O4 B12713379 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- CAS No. 95449-94-8

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)-

Cat. No.: B12713379
CAS No.: 95449-94-8
M. Wt: 300.31 g/mol
InChI Key: IEBZUXRACSYGJN-JXAWBTAJSA-N
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Description

BRN 5983529 is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 5983529 typically involves a series of organic reactions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction is followed by acidification to obtain the target compound .

Industrial Production Methods

Industrial production of BRN 5983529 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

BRN 5983529 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of BRN 5983529 typically yields brominated derivatives, which can be further functionalized for various applications .

Scientific Research Applications

BRN 5983529 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BRN 5983529 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BRN 5983529 stands out due to its unique combination of stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form diverse products highlights its significance in scientific research and industrial applications .

Properties

CAS No.

95449-94-8

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

[(Z)-(5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-ylidene)amino] N-prop-2-enylcarbamate

InChI

InChI=1S/C16H16N2O4/c1-3-8-17-15(20)22-18-14-12-9-11(10(2)19)4-5-13(12)21-16(14)6-7-16/h3-5,9H,1,6-8H2,2H3,(H,17,20)/b18-14-

InChI Key

IEBZUXRACSYGJN-JXAWBTAJSA-N

Isomeric SMILES

CC(=O)C1=CC\2=C(C=C1)OC3(/C2=N\OC(=O)NCC=C)CC3

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3(C2=NOC(=O)NCC=C)CC3

Origin of Product

United States

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